

# Spectroscopic Data Analysis of Oregonin: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Alnusone*

Cat. No.: *B12097498*

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## Introduction

Oregonin, a prominent diarylheptanoid found in various species of the *Alnus* (alder) genus, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and antioxidant properties. The structural elucidation and characterization of oregonin are fundamentally reliant on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data of oregonin, detailed experimental protocols for data acquisition, and an interpretation of the spectral features that confirm its molecular structure. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

## Chemical Structure of Oregonin

Oregonin is chemically defined as (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one. Its structure is characterized by two catechol rings linked by a seven-carbon chain, with a ketone functional group and a xylose sugar moiety.

Molecular Formula:  $C_{24}H_{30}O_{10}$

Molecular Weight: 478.5 g/mol

## Spectroscopic Data

The following sections present the key spectroscopic data for oregonin, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For oregonin, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for assigning the positions of protons and carbons within the complex structure.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Oregonin (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.75 - 6.50	m	-	Aromatic Protons
4.25	d	7.5	Anomeric Proton (Xylose)
3.80 - 3.10	m	-	Xylose & Heptane Chain Protons
2.80 - 2.50	m	-	Heptane Chain Protons

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Oregonin (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
211.0	C=O (Ketone)
145.0 - 143.0	Aromatic C-O
133.0	Aromatic C-C
121.0 - 115.0	Aromatic C-H
104.0	Anomeric Carbon (Xylose)
78.0 - 65.0	Xylose & Heptane C-O Carbons
50.0 - 30.0	Heptane Chain Carbons

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Oregonin

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400 (broad)	Strong	O-H Stretch (Phenolic & Alcoholic)
2930	Medium	C-H Stretch (Aliphatic)
1710	Strong	C=O Stretch (Ketone)
1605, 1515	Strong	C=C Stretch (Aromatic)
1270, 1115	Strong	C-O Stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Table 4: Mass Spectrometry Data for Oregonin

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI-MS	477.1715	[M-H] <sup>-</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of oregonin.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of pure oregonin (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

**<sup>1</sup>H NMR Spectroscopy:** <sup>1</sup>H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a moderately concentrated sample.

**<sup>13</sup>C NMR Spectroscopy:** <sup>13</sup>C NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz. A standard proton-decoupled single-pulse experiment is used. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128 to several thousand) compared to <sup>1</sup>H NMR due to the low natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified oregonin sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10  $\mu\text{g/mL}$ ) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The instrument is calibrated using a known standard to ensure high mass accuracy. Data is typically acquired in both positive and negative ion modes to observe different adducts and fragmentation patterns.

## Data Interpretation and Structural Elucidation

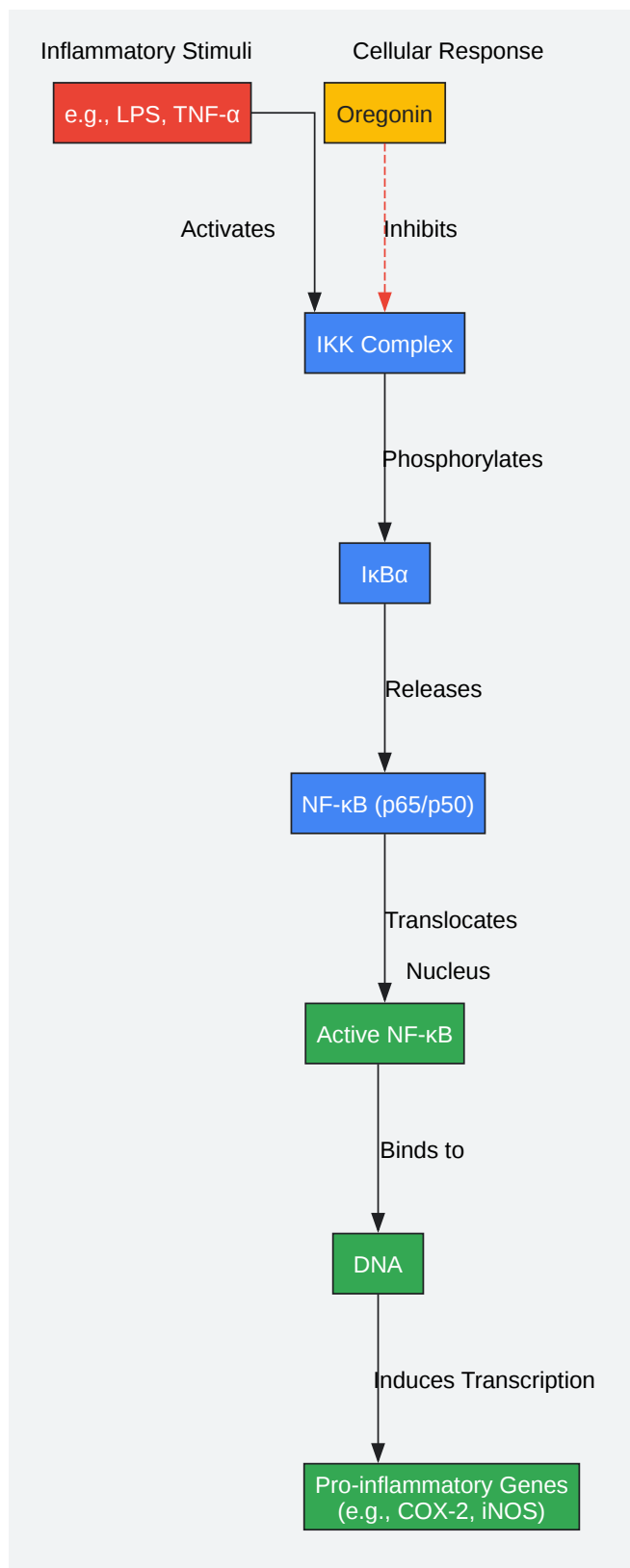
The combined analysis of the spectroscopic data allows for the unambiguous determination of the structure of oregonin.

- From the IR spectrum, the broad absorption around 3400  $\text{cm}^{-1}$  indicates the presence of hydroxyl groups (both phenolic and alcoholic). The strong peak at 1710  $\text{cm}^{-1}$  is characteristic of a ketone carbonyl group. The absorptions in the 1605-1515  $\text{cm}^{-1}$  region are indicative of aromatic ring C=C stretching.
- The Mass Spectrum provides the molecular weight of the compound. The high-resolution ESI-MS data showing an  $[\text{M}-\text{H}]^-$  ion at  $m/z$  477.1715 is consistent with the molecular formula  $\text{C}_{24}\text{H}_{30}\text{O}_{10}$ .
- The  $^{13}\text{C}$  NMR spectrum confirms the presence of 24 carbon atoms. The signal at 211.0 ppm is characteristic of a ketone carbonyl carbon. The signals in the aromatic region (115-145 ppm) and the anomeric carbon signal around 104.0 ppm, along with the other signals in the aliphatic and sugar region, are all consistent with the proposed structure.
- The  $^1\text{H}$  NMR spectrum provides detailed information about the connectivity of the protons. The complex multiplets in the aromatic region are characteristic of the substituted benzene rings. The doublet at 4.25 ppm is a key signal for the anomeric proton of the xylose unit, and its coupling constant provides information about the stereochemistry of the glycosidic bond. The various multiplets in the upfield region correspond to the protons of the heptane chain.

and the sugar ring, and their detailed analysis (including 2D NMR techniques like COSY and HMBC, not detailed here) allows for the complete assignment of the proton and carbon skeletons.

## Biological Activity and Signaling Pathway

Diarylheptanoids, including oregonin, have been reported to possess a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent.<sup>[1]</sup> The anti-inflammatory effects are often associated with the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.



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Caption: Proposed mechanism of the anti-inflammatory action of Oregonin via inhibition of the NF- $\kappa$ B signaling pathway.

The diagram illustrates that inflammatory stimuli activate the IKK complex, which then phosphorylates I $\kappa$ B $\alpha$ . This phosphorylation leads to the degradation of I $\kappa$ B $\alpha$  and the release of the NF- $\kappa$ B dimer (p65/p50). The active NF- $\kappa$ B then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Oregonin is hypothesized to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF- $\kappa$ B.

## Conclusion

The spectroscopic analysis of oregonin, integrating data from NMR, IR, and MS, provides a robust and detailed characterization of its molecular structure. The methodologies outlined in this guide represent standard practices in the field of natural product chemistry and are essential for the identification and verification of such compounds. The understanding of its structure is the first step towards exploring its full therapeutic potential, including its modulatory effects on key cellular signaling pathways like NF- $\kappa$ B. This comprehensive spectroscopic and biological profile of oregonin serves as a valuable resource for researchers in drug discovery and development.

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## References

- 1. researchgate.net [researchgate.net]
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